

# VU0542270: A Technical Guide to its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | VU0542270 |           |
| Cat. No.:            | B2446619  | Get Quote |

## An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

**VU0542270** is a pioneering pharmacological tool, identified as the first potent and selective inhibitor of the vascular ATP-sensitive potassium (KATP) channel subtype Kir6.1/SUR2B.[1][2] [3][4] This discovery holds significant promise for the development of novel therapeutics targeting cardiovascular disorders where modulation of vascular tone is critical, such as patent ductus arteriosus, migraine, and sepsis.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of **VU0542270**, tailored for professionals in research and drug development.

### **Chemical and Physical Properties**

**VU0542270** is an N-aryl-N'-benzyl urea compound.[1][3][4] Its fundamental chemical and physical properties are summarized in the table below, providing essential information for its handling, storage, and application in experimental settings.



| Property          | Value                                                                                | Reference |
|-------------------|--------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 1-[(4-Methyl-2-thiophen-2-yl-<br>1,3-thiazol-5-yl)methyl]-3-<br>thiophen-2-ylurea    | [5]       |
| Formal Name       | N-[[4-methyl-2-(2-thienyl)-5-<br>thiazolyl]methyl]-N'-2-thienyl-<br>urea             | [6]       |
| CAS Number        | 1396814-79-1                                                                         | [2][5][6] |
| Molecular Formula | C14H13N3OS3                                                                          | [2][5]    |
| Molecular Weight  | 335.46 g/mol                                                                         | [2][5]    |
| Appearance        | Solid, white to off-white powder                                                     | [7][8]    |
| Purity            | ≥98% (HPLC)                                                                          | [5][8]    |
| SMILES            | CC1=C(CNC(NC2=CC=CS2)=<br>O)SC(C3=CC=CS3)=N1                                         | [8]       |
| InChI Key         | HMFDAWDOVRPGGW-<br>UHFFFAOYSA-N                                                      | [5]       |
| Solubility        | DMSO: 10 mM (sparingly soluble, 1-10 mg/mL); Ethanol: Slightly soluble (0.1-1 mg/mL) | [2][6]    |
| Storage           | Solid Powder: -20°C for 3<br>years; In Solvent: -80°C for 6<br>months                | [7]       |

## **Synthesis**

The synthesis of **VU0542270** was carried out at the Warren Center for Neuroscience Drug Discovery.[9][10] The discovery of **VU0542270** stemmed from a high-throughput screening of 47,872 chemically diverse compounds.[1][3][4] Following its identification, 48 analogs were synthesized to establish a preliminary structure-activity relationship (SAR).[1] This was achieved through an iterative parallel synthesis approach, where the left and right sides of the



urea core were independently modified using various commercially available benzylamines or isocyanates.[1]

While a detailed, step-by-step protocol for the synthesis of **VU0542270** is not publicly available in the provided search results, the general synthetic strategy for analogous urea-based compounds typically involves the reaction of an appropriate isocyanate with a corresponding amine.

## **Biological Activity and Mechanism of Action**

**VU0542270** is a potent and highly selective inhibitor of the Kir6.1/SUR2B KATP channel.[1][8] The sulfonylurea receptor (SUR) subunit is the binding site for **VU0542270**.[1][3] Specifically, its selectivity is achieved through binding to the SUR2 subunit.[9]

| Parameter   | Value     | Channel Subtype                                                  | Reference       |
|-------------|-----------|------------------------------------------------------------------|-----------------|
| IC50        | ~100 nM   | Kir6.1/SUR2B                                                     | [1][3][4][7][8] |
| IC50        | 129 nM    | Kir6.1/SUR2B                                                     | [2]             |
| Selectivity | >300-fold | Over Kir6.2/SUR1 and other Kir family members (up to 30 $\mu$ M) | [1][2][3][4][7] |

The inhibition of the Kir6.1/SUR2B channel by **VU0542270** leads to the modulation of vascular tone, which is a critical aspect of blood flow and blood pressure regulation.[1][3]

## **Experimental Protocols**

High-Throughput Screening for Kir6.1/SUR2B Inhibitors

The initial discovery of **VU0542270** was the result of a large-scale screening campaign.

- Objective: To identify novel inhibitors of heterologously expressed Kir6.1/SUR2B channels.
- Compound Library: 47,872 chemically diverse compounds were screened.[1][3][4]



- Assay Principle: A thallium flux assay was utilized to assess channel activity.
- Cell Line: T-Rex-HEK293 cells stably co-expressing pcDNA5/TO-Kir6.1 and pcDNA3.1-SUR2B were used.[1] Tetracycline was used to induce the expression of the channel subunits.[1][9]
- General Workflow:
  - HEK-293 cells were transfected with plasmids encoding Kir6.1 and SUR2B.
  - Stable cell lines with robust pinacidil-activated thallium flux were selected.
  - Cells were exposed to the library of compounds.
  - Thallium flux, as an indicator of KATP channel activity, was measured.
  - Compounds that inhibited thallium flux were identified as potential inhibitors.

#### **Pressure Myography Experiments**

To assess the physiological effect of **VU0542270** on vascular tissue, pressure myography experiments were conducted.

- Objective: To determine the effect of VU0542270 on the constriction of isolated blood vessels.
- Tissue: Ductus arteriosus vessels isolated from mice.[1][3][4]
- · Methodology:
  - The isolated ductus arteriosus was mounted on a pressure myograph.
  - The vessel was subjected to a physiological pressure.
  - Increasing concentrations of VU0542270 (1 nM to 100 μM) were added to the vessel bath over a 20-minute period.[7]
  - Changes in the vessel diameter were measured to determine the degree of constriction.



- Positive Control: The non-specific KATP channel inhibitor glibenclamide was used for comparison.[1][3]
- Results: VU0542270 induced a dose-dependent constriction of the ductus arteriosus, similar
  to the effect observed with glibenclamide.[1][3][7]

## **Signaling Pathway and Experimental Workflow**

The mechanism of action of **VU0542270** involves the direct inhibition of the Kir6.1/SUR2B KATP channel in vascular smooth muscle cells. This inhibition leads to a series of events culminating in vasoconstriction.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Discovery and Characterization of VU0542270, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels PMC [pmc.ncbi.nlm.nih.gov]
- 2. VU0542270 | Kir6.1/SUR2B inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Characterization of VU0542270, the First Selective Inhibitor of Vascular Kir6.1/SUR2B KATP Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VU 0542270 Supplier | CAS 1396814-79-1 | VU0542270 | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. VU0542270 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Characterization of four structurally diverse inhibitors of SUR2-containing KATP channels
   PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [VU0542270: A Technical Guide to its Chemical Properties and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2446619#vu0542270-chemical-properties-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com